

Application Note: Comprehensive NMR Characterization of 2-(2,3,6-trimethylphenoxy)acetic acid

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Compound of Interest

Compound Name: 2-(2,3,6-trimethylphenoxy)acetic Acid

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Abstract

This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of **2-(2,3,6-trimethylphenoxy)acetic acid**, a key intermediate in various chemical syntheses. We present a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ^1H , ^{13}C , DEPT-135, COSY, HSQC, and HMBC, to achieve unambiguous structural elucidation and spectral assignment. The protocols outlined herein are designed to be self-validating, offering a robust workflow from sample preparation to final data interpretation. This guide is intended to serve as a practical resource for researchers engaged in the structural analysis of small organic molecules.

Introduction: The Need for Unambiguous Structural Verification

The precise structural characterization of organic molecules is a cornerstone of chemical research and development. For a molecule such as **2-(2,3,6-trimethylphenoxy)acetic acid**, which may serve as a building block in the synthesis of more complex bioactive compounds, absolute certainty of its structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of

molecular structure in solution.[1][2] This application note details the logical and systematic application of a suite of NMR experiments to fully characterize this target molecule.

The causality behind employing a multi-technique NMR approach lies in the complementary nature of the information provided by each experiment. While 1D ^1H and ^{13}C NMR offer initial insights into the chemical environment of protons and carbons, 2D techniques are essential for assembling the molecular puzzle.[3][4] For instance, Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, Heteronuclear Single Quantum Coherence (HSQC) directly links protons to their attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) provides crucial long-range connectivity information, allowing for the complete assembly of the molecular framework.[5][6]

Molecular Structure and Initial Considerations

The structure of **2-(2,3,6-trimethylphenoxy)acetic acid** presents a distinct set of features for NMR analysis: an aromatic ring with a specific substitution pattern, three methyl groups with potentially similar chemical shifts, a methylene group, and a carboxylic acid moiety.

Caption: Structure of **2-(2,3,6-trimethylphenoxy)acetic acid** with atom numbering.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Data

The quality of NMR data is fundamentally dependent on the quality of the sample. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for achieving high resolution and minimizing line broadening.[7]

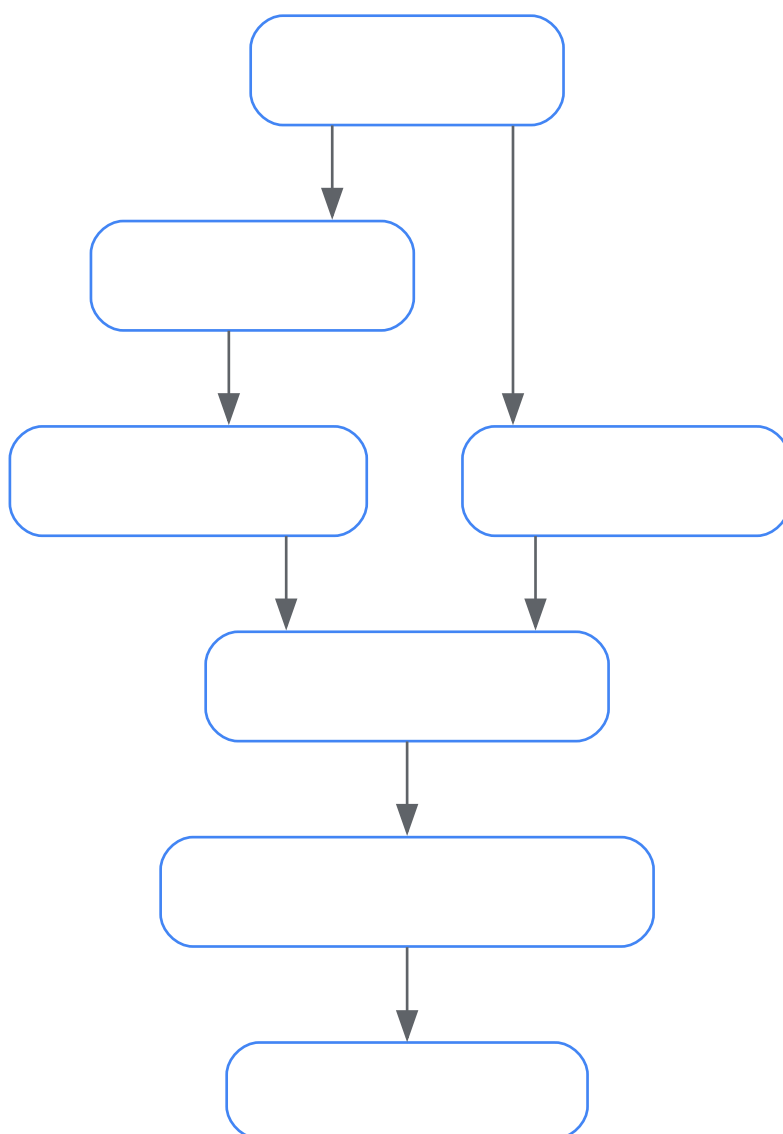
Protocol:

- **Solvent Selection:** Chloroform- d (CDCl_3) is a suitable initial choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively low cost.[8] If solubility is an issue, or if key proton signals are obscured by the residual solvent peak (~7.26 ppm), consider alternatives such as acetone- d_6 or DMSO- d_6 . [9][10]
- **Concentration:**

- For ^1H NMR, dissolve 5-10 mg of **2-(2,3,6-trimethylphenoxy)acetic acid** in 0.6-0.7 mL of deuterated solvent.[\[11\]](#)[\[12\]](#)
- For ^{13}C and 2D NMR experiments, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.[\[11\]](#)
- Sample Handling:
 - Weigh the sample into a clean, dry vial.
 - Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[\[11\]](#)
 - The final sample height in the tube should be approximately 4-5 cm, ensuring it spans the active region of the NMR coil.[\[7\]](#)[\[13\]](#)
- Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). However, modern spectrometers can use the residual solvent peak for referencing, which avoids potential sample contamination.[\[14\]](#)

NMR Data Acquisition: A Multi-faceted Approach

All spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. The following is a logical workflow for data acquisition.



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Caption: Logical workflow for NMR data acquisition and analysis.

Protocols for Individual Experiments:

- ^1H NMR:
 - Purpose: To identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.
 - Key Parameters: Spectral width (~12 ppm), number of scans (8-16), relaxation delay (1-2 s).

- ^{13}C NMR:
 - Purpose: To identify the number of unique carbon environments.
 - Key Parameters: Proton-decoupled, spectral width (~220 ppm), number of scans (1024 or more, depending on concentration), relaxation delay (2 s).
- DEPT-135 (Distortionless Enhancement by Polarization Transfer):
 - Purpose: To differentiate between CH , CH_2 , and CH_3 groups.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) CH and CH_3 signals appear as positive peaks, while CH_2 signals are negative. Quaternary carbons are not observed.
 - Key Parameters: Typically run with standard instrument parameters.
- ^1H - ^1H COSY (Correlation Spectroscopy):
 - Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[\[3\]](#)[\[5\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) Cross-peaks appear between the signals of coupled protons.
 - Key Parameters: Standard COSY pulse program.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[\[3\]](#)[\[6\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to.
 - Key Parameters: Optimized for an average one-bond $^1J(\text{CH})$ coupling constant of ~145 Hz.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify longer-range correlations between protons and carbons (typically 2-4 bonds).[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#) This is crucial for connecting different spin systems and identifying quaternary carbons.

- Key Parameters: Optimized for long-range coupling constants, typically in the range of 4-8 Hz.

Data Processing and Interpretation: Assembling the Structure

Data processing involves Fourier transformation, phase correction, and baseline correction, which are typically handled by the spectrometer's software.[30][31][32][33] The interpretation phase is a systematic process of integrating the information from all acquired spectra.

Predicted Spectral Data

The following tables summarize the predicted NMR data for **2-(2,3,6-trimethylphenoxy)acetic acid**, which will be used for the interpretation walk-through.

Table 1: Predicted ^1H and ^{13}C NMR Data

Atom #	Multiplicity	Predicted ^1H δ (ppm)	Integration	Predicted ^{13}C δ (ppm)	DEPT-135
1	-	-	-	153.5	C
2	-	-	-	128.0	C
3	-	-	-	130.5	C
4	CH	6.95 (d, J=7.6 Hz)	1H	125.0	CH
5	CH	6.85 (d, J=7.6 Hz)	1H	129.5	CH
6	-	-	-	135.0	C
2-CH ₃	CH ₃	2.25 (s)	3H	16.0	CH ₃
3-CH ₃	CH ₃	2.15 (s)	3H	20.5	CH ₃
6-CH ₃	CH ₃	2.30 (s)	3H	18.0	CH ₃
7	CH ₂	4.60 (s)	2H	65.0	CH ₂ (neg)
8	-	-	-	175.0	C
COOH	OH	~11.0 (br s)	1H	-	-

Step-by-Step Interpretation

- ^1H NMR Analysis:
 - The aromatic region shows two doublets around 6.95 and 6.85 ppm, each integrating to 1H. Their coupling constant (J=7.6 Hz) indicates they are ortho to each other.
 - Three sharp singlets are observed in the upfield region (~2.15-2.30 ppm), each integrating to 3H, corresponding to the three methyl groups.
 - A singlet at 4.60 ppm integrating to 2H is characteristic of the methylene group (-O-CH₂-COOH).

- A broad singlet far downfield (~11.0 ppm) is typical for a carboxylic acid proton.
- ¹³C and DEPT-135 Analysis:
 - The ¹³C spectrum shows 11 distinct signals, consistent with the molecular structure.
 - DEPT-135 confirms the assignments: three positive CH₃ signals, two positive CH signals (aromatic), and one negative CH₂ signal. The remaining five signals in the ¹³C spectrum that are absent in the DEPT spectrum must be the five quaternary carbons (four aromatic, one carbonyl).
- COSY Analysis:
 - A cross-peak will be observed between the aromatic protons at 6.95 and 6.85 ppm, confirming their ortho relationship (H-4 and H-5). No other correlations are expected as the methyl and methylene protons are isolated spin systems.
- HSQC Analysis:
 - This spectrum provides direct, unambiguous one-bond correlations, solidifying the assignments from the 1D spectra:
 - The proton at 6.95 ppm correlates with the carbon at 125.0 ppm (C-4).
 - The proton at 6.85 ppm correlates with the carbon at 129.5 ppm (C-5).
 - The protons at 4.60 ppm correlate with the carbon at 65.0 ppm (C-7).
 - The three methyl proton singlets correlate with their respective methyl carbons.
- HMBC Analysis: The Final Connections
 - The HMBC spectrum is critical for assigning the quaternary carbons and confirming the overall structure. Key expected correlations include:
 - Methylene Protons (H-7): Will show a 2-bond correlation to the ether-linked aromatic carbon (C-1) and a 2-bond correlation to the carbonyl carbon (C-8), unequivocally linking the acetic acid side chain to the phenoxy ring.

- Aromatic Proton (H-5): Will show 2-bond correlations to C-4 and C-6, and 3-bond correlations to C-1 and C-3. This helps assign the quaternary carbons C-1 and C-6.
- Methyl Protons (e.g., 6-CH₃): Will show 2-bond correlations to the attached aromatic carbon (C-6) and 3-bond correlations to the adjacent carbons (C-1 and C-5). These correlations are vital for assigning the specific positions of the methyl groups on the aromatic ring.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of **2-(2,3,6-trimethylphenoxy)acetic acid** can be achieved. This application note provides a robust and logical workflow, from meticulous sample preparation to the integrated interpretation of multi-faceted NMR data. The principles and protocols described herein serve as a valuable guide for researchers in synthetic chemistry, drug discovery, and materials science for the structural elucidation of small molecules.

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